

Technical Guide: **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate</i>
Cat. No.:	B592116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a key bifunctional organic molecule utilized extensively in medicinal chemistry and organic synthesis. Its structure incorporates a primary amine and a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This arrangement makes it a valuable building block for introducing a 1,2-diamino-2-methylpropane moiety into more complex molecular architectures. The acid-labile nature of the Boc protecting group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic pathways common in drug development.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research.

Core Data and Properties

The physical and chemical properties of **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	188.27 g/mol	[2] [3]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[2] [3]
CAS Number	320581-09-7	[3]
IUPAC Name	tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate	
Canonical SMILES	CC(C)(CN)NC(=O)OC(C)(C)C	
Appearance	Expected to be a solid or oil	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	4	

Note: Some physical properties like melting and boiling points are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The primary synthetic route to **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** involves the selective mono-N-Boc protection of the less sterically hindered primary amine of 2-methylpropane-1,2-diamine. Due to the steric hindrance around the tertiary carbon bearing the other amino group, the reaction with di-tert-butyl dicarbonate (Boc₂O) preferentially occurs at the primary amine.[\[4\]](#)

Experimental Protocol: Selective Mono-Boc Protection of 2-Methylpropane-1,2-diamine

This protocol is adapted from general procedures for the selective mono-Boc protection of asymmetric diamines.[\[4\]](#)[\[5\]](#)

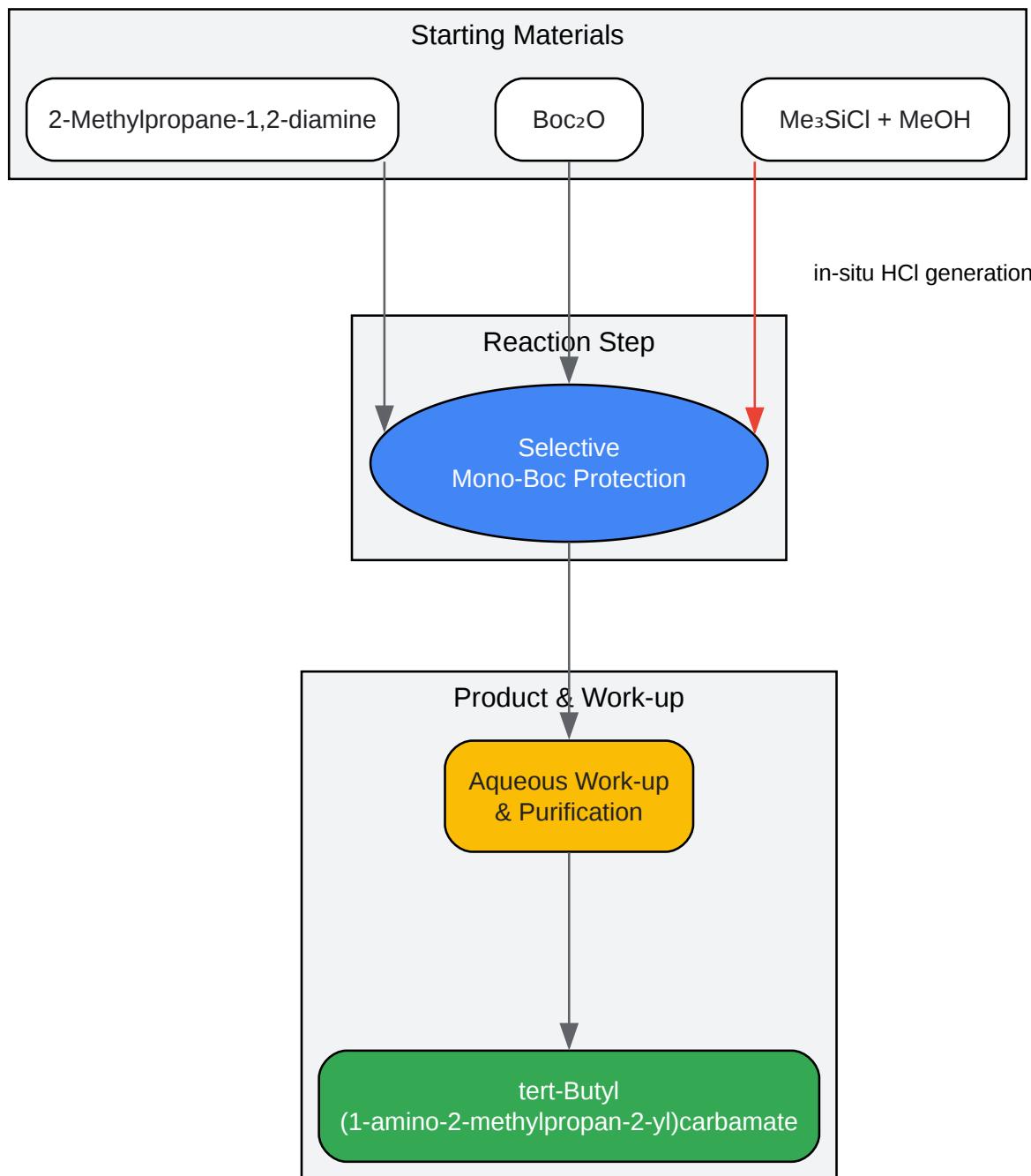
Materials:

- 2-Methylpropane-1,2-diamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me₃SiCl)
- Deionized Water
- Sodium Hydroxide (NaOH) solution (2N)
- Dichloromethane (CH₂Cl₂)
- Ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard glassware for extraction and work-up

Procedure:

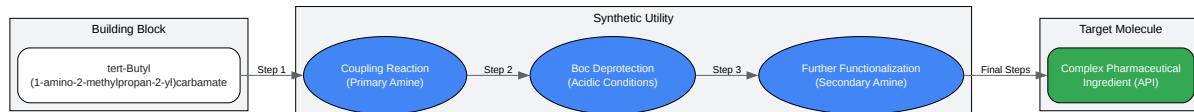
- Preparation of the Mono-Protonated Diamine:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methylpropane-1,2-diamine in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add 1.0 equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate anhydrous HCl in situ, which selectively protonates the more basic tertiary amine, sterically protecting it from reacting with Boc₂O.[5][6]

- Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A white precipitate of the hydrochloride salt may form.[5]
- Boc Protection:
 - To the reaction mixture, add a solution of 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of methanol.[5]
 - Add 1.0 mL of water and allow the reaction to stir at room temperature for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Once the reaction is complete, dilute the mixture with deionized water and wash the aqueous layer with ether (2 x 75 mL for a 1g scale reaction) to remove any unreacted Boc₂O and other non-polar impurities.[5]
 - Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution. This deprotonates the ammonium salt and makes the product soluble in organic solvents. [5]
 - Extract the product from the basic aqueous layer into dichloromethane (3 x 50 mL for a 1g scale reaction).[5]
 - Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification:
 - The resulting crude product, **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate**, can be purified further by column chromatography on silica gel if necessary.


Applications in Research and Drug Development

The primary application of **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** is as a specialized building block, or synthon, in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1]

- **Introduction of Diamine Scaffolds:** It serves as a precursor for introducing the unique 1,2-diamino-2-methylpropane scaffold. This structural motif can be found in various biologically active compounds and can influence properties like solubility, basicity, and receptor binding.
- **Peptide Mimetics and Small Molecule Inhibitors:** The protected diamine structure is valuable for creating peptide mimetics or as a scaffold for kinase inhibitors and other targeted therapeutics. The primary amine can be used for amide bond formation or other coupling reactions, while the Boc-protected amine can be deprotected at a later synthetic stage for further functionalization.
- **Combinatorial Chemistry:** Its bifunctional nature, combined with the reliable chemistry of the Boc protecting group, makes it a suitable component for building combinatorial libraries for high-throughput screening in drug discovery programs. The carbamate group is a common structural motif in many approved drugs and is known to contribute to the biological activity of various compounds.[\[7\]](#)


Diagrams

The following diagrams illustrate the synthesis workflow and the strategic role of **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** in chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]
- 2. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (1-amino-2-methylpropan-2-yl)carbamate - CAS:320581-09-7 - Abovchem [abovchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592116#tert-butyl-1-amino-2-methylpropan-2-yl-carbamate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com